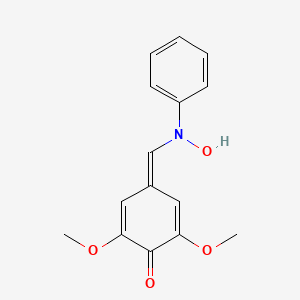

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, also known as HDMBO or DMBO, is a synthetic compound that has been studied for its potential applications in various fields of science.

Scientific Research Applications

Polymer Synthesis and Applications

The synthesis of polymers incorporating Schiff base units, such as (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, has been explored for creating materials with unique properties. For instance, polyurethane cationomers with anil groups exhibit fluorescent properties due to the intramolecular proton transfer in salicylideneanil structures, which is facilitated by the Schiff base moiety. This characteristic makes them suitable for applications requiring fluorescence, such as in sensing and imaging technologies (Buruianǎ et al., 2005).

Photocatalytic and Electrochemical Properties

Research on materials incorporating (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide or its analogs has demonstrated their potential in photocatalytic and electrochemical applications. For instance, the development of electroactive benzoxazine monomers and polymers featuring aniline dimer structures has been reported. These materials engage in reversible electron transfer processes, making them promising candidates for advanced corrosion-resistant coatings due to their electroactivity and ability to facilitate the formation of protective metal oxide layers (Li et al., 2018).

Environmental Remediation

The selective oxidation of aniline compounds, including those related to (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, can yield products like azoxybenzenes, azobenzenes, and nitrosobenzenes. These reactions are significant for organic synthesis and have implications for environmental remediation, as they offer an economical and environmentally friendly strategy for the selective oxidation of pollutants (Qin et al., 2021).

Adsorption and Removal of Contaminants

Graphene oxide (GO) has been studied for the adsorption of aromatic organic compounds (AOCs) from water, including aniline derivatives. This research highlights the importance of the surface structure of GO in the efficient removal of contaminants. The insights gained from these studies could be applied to the design of adsorbent materials incorporating or targeting compounds like (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide for environmental cleanup efforts (Yan et al., 2015).

Advanced Photocatalytic Reduction

The synthesis of graphene-ZnO-Au nanocomposites has been explored for the efficient photocatalytic reduction of nitrobenzene to aniline, demonstrating the potential of such materials for the removal of organic pollutants and production of valuable chemicals. This research underscores the utility of nanocomposite materials in photocatalysis and could be relevant to the development of systems designed for the transformation of compounds related to (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide (Roy et al., 2013).

Safety and Hazards

properties

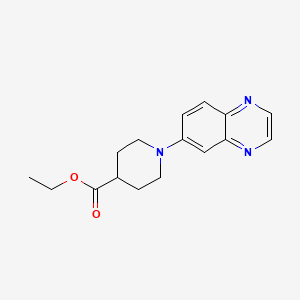

IUPAC Name |

4-[(N-hydroxyanilino)methylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-13-8-11(9-14(20-2)15(13)17)10-16(18)12-6-4-3-5-7-12/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOBCFJANGIQFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CN(C2=CC=CC=C2)O)C=C(C1=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)

![2-(2-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2580182.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2580185.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2580192.png)

![Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2580195.png)

![(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2580196.png)

![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone](/img/structure/B2580199.png)

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)